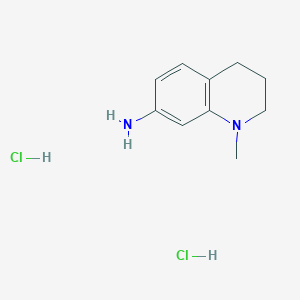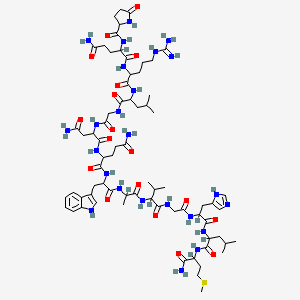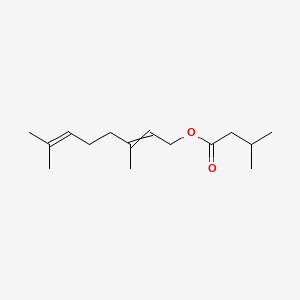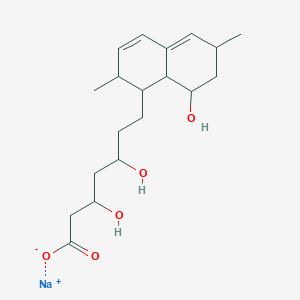
Clarithromycin EP impurity N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin EP impurity N is a chemical compound related to clarithromycin, a widely used macrolide antibiotic. This impurity is one of several that can be found in clarithromycin formulations and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of clarithromycin EP impurity N involves several steps, starting from erythromycin A. The process includes protecting the oxime hydroxyl group of erythromycin oxime using 1,1-Diisopropoxy cyclohexane, selectively protecting the hydroxyl group of the deoxy amino sugar ring with trimethylsilane, followed by methylation, deprotection, and purification .
Industrial Production Methods: Industrial production of clarithromycin and its impurities, including impurity N, typically involves large-scale fermentation processes followed by chemical modifications. The high-purity impurity is obtained through meticulous purification steps to ensure it meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Clarithromycin EP impurity N undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: Common in the modification of the macrolide ring structure.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Clarithromycin EP impurity N has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Helps in studying the metabolic pathways and degradation products of clarithromycin.
Medicine: Important for ensuring the safety and efficacy of clarithromycin formulations by identifying and quantifying impurities.
Mécanisme D'action
Clarithromycin EP impurity N, like clarithromycin, exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents bacteria from growing and replicating, making it effective against a broad spectrum of bacterial infections . The molecular targets include bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis .
Comparaison Avec Des Composés Similaires
- Clarithromycin EP impurity A
- Clarithromycin EP impurity B
- Clarithromycin EP impurity C
- Clarithromycin EP impurity D
Comparison: Clarithromycin EP impurity N is unique due to its specific structural modifications compared to other impurities. For instance, impurity A and B have different methylation patterns, while impurity C and D differ in their hydroxylation and acylation sites . These structural differences can influence their chemical behavior, reactivity, and the way they are analyzed in quality control processes.
Propriétés
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPMQCVVSGOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrazino[2,3-b]pyrazine](/img/structure/B13399560.png)
![1-[4-[2-[(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one](/img/structure/B13399562.png)


![[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13399582.png)
![2-amino-9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13399589.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13399603.png)
![6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13399610.png)
![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)

